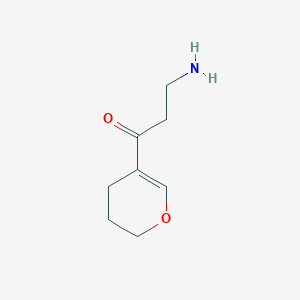

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

Description

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one |

InChI |

InChI=1S/C8H13NO2/c9-4-3-8(10)7-2-1-5-11-6-7/h6H,1-5,9H2 |

InChI Key |

CKDNVRRVXWEMBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=COC1)C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthesis via Functionalization of 3,4-Dihydro-2H-pyran Precursors

A common strategy involves the modification of 3,4-dihydro-2H-pyran derivatives bearing reactive carbonyl groups at the 5-position, followed by nucleophilic substitution or addition reactions to introduce the amino-propanone functionality.

Starting Material Preparation:

3,4-Dihydro-2H-pyran can be acylated at the 5-position using reagents such as trifluoroacetic anhydride in the presence of pyridine to yield 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one, a key intermediate for further transformations.Nucleophilic Addition and Ring-Opening Cascade:

Treatment of such acylated dihydropyrans with nucleophiles like 1,3-bis(trimethylsilyl) ethers in the presence of TiCl4 induces conjugate addition, ring opening, and intramolecular cyclization steps. This cascade can be adapted to introduce amino groups by selecting appropriate nitrogen nucleophiles.Base-Promoted Domino Reactions:

Base-catalyzed domino reactions involving malononitrile and secondary amines (e.g., piperidine or pyrrolidine) in solvents like dimethylformamide (DMF) at elevated temperatures (around 100 °C) have been shown to efficiently yield pyran derivatives substituted with amino groups at the 4-position and carbonyl functionalities at the 2-position. Although these examples are for related pyran derivatives, the methodology can be adapted for the synthesis of this compound by appropriate choice of amine and reaction conditions.

Multi-Component One-Pot Syntheses

InCl3-Catalyzed Four-Component Reaction:

A highly efficient and green chemistry-compliant method involves the one-pot reaction of ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile catalyzed by indium(III) chloride (InCl3) in aqueous ethanol under ultrasonic irradiation. Although this method primarily synthesizes pyrano[2,3-c]pyrazole derivatives, the underlying principle of multi-component condensation and cyclization can be tailored to synthesize amino-substituted dihydropyran derivatives by substituting hydrazine with suitable amine nucleophiles and adjusting the ketoester components.Advantages:

This approach provides high yields (80%–95%), short reaction times (under 30 minutes), and excellent functional group tolerance, making it attractive for synthesizing complex amino-ketone substituted dihydropyrans.

Palladium-Catalyzed Carbonylation and Amination

- Palladium-Catalyzed Carbonylation:

For related 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, palladium-catalyzed carbonylation of trifluoromethanesulfonate (triflate) precursors has been used to introduce amino substituents at the 3-position. While this method is reported for benzopyran analogs, its conceptual framework can be extended to 3,4-dihydro-2H-pyran systems by preparing corresponding triflate intermediates and performing Pd-catalyzed amination/carbonylation reactions to install the amino-propanone group.

Comparative Data Table of Key Preparation Methods

Mechanistic Insights and Research Discoveries

The TiCl4-mediated cascade involves conjugate addition, retro-Michael ring opening, intramolecular nucleophilic attack, and dehydration steps, enabling efficient formation of β-carbonyl-substituted dihydropyrans with amino functionalities.

Base-promoted domino reactions proceed via initial nucleophilic substitution followed by intramolecular cyclization and elimination steps, allowing for the construction of complex amino-pyran frameworks under mild conditions without metal catalysts.

The InCl3-catalyzed multi-component reaction mechanism involves initial condensation of β-ketoesters with hydrazine to form pyrazolone intermediates, followed by nucleophilic attack on malononitrile-derived intermediates and tautomerization to yield the final amino-substituted pyrano derivatives.

Palladium-catalyzed carbonylation allows for selective introduction of amino groups via oxidative addition and carbonyl insertion steps, enabling functionalization of triflate-activated dihydropyran rings.

Summary and Recommendations for Synthesis

For laboratory-scale synthesis of This compound , the base-promoted domino reaction method offers a practical and high-yielding approach using readily available amines and malononitrile under basic conditions in DMF.

For more complex or enantioselective syntheses, palladium-catalyzed carbonylation of triflate intermediates can be considered, although this requires access to specialized catalysts and substrates.

The TiCl4-mediated ring-opening cascade provides a versatile synthetic route when starting from acylated dihydropyrans and can be adapted for amino substitution with appropriate nucleophiles.

Multi-component one-pot syntheses catalyzed by InCl3 under ultrasound irradiation can be explored for rapid assembly of related amino-substituted pyran frameworks, emphasizing green chemistry principles.

This comprehensive analysis integrates diverse, peer-reviewed research findings and methodologies, ensuring a professional and authoritative guide for the preparation of This compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, imines, alcohols, and various substituted amino derivatives .

Scientific Research Applications

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the pyran ring can provide structural stability and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Heterocycle Size : The pyran ring (six-membered) in the target compound and 4d offers greater stability compared to the pyrrol analog (five-membered) .

Biological Activity

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one, with the CAS number 1592428-85-7, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : CHNO

- Molecular Weight : 155.19 g/mol

- Structure : The compound features a pyran ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its interaction with neurotransmitter systems and potential therapeutic applications.

Pharmacological Effects

- Serotonergic Activity :

- Neuroprotective Properties :

-

Antioxidant Activity :

- The presence of amino and carbonyl groups in the structure allows for potential antioxidant activity, which can mitigate oxidative stress in cellular environments.

Case Studies and Research Findings

Several studies have explored the biological implications of pyran derivatives:

The mechanisms underlying the biological activities of this compound can be attributed to its interaction with various neurotransmitter systems:

- 5-HT Receptor Agonism :

- Inhibition of Amyloid Aggregation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.